Chemical structure and properties of 4-Phenyldihydrofuran-2,3-dione
Chemical structure and properties of 4-Phenyldihydrofuran-2,3-dione
An In-depth Technical Guide to 4-Phenyldihydrofuran-2,3-dione: Structure, Synthesis, and Applications
Introduction
4-Phenyldihydrofuran-2,3-dione is a heterocyclic organic compound featuring a five-membered dihydrofuran ring system with a phenyl substituent at the 4-position and two ketone functionalities at the 2- and 3-positions. This structure, which combines a lactone with an adjacent ketone, imparts significant and versatile reactivity, positioning it as a valuable synthetic intermediate in organic chemistry. The furanone core is a prominent scaffold in numerous biologically active molecules and natural products, driving considerable research into the synthesis and functionalization of its derivatives.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of 4-Phenyldihydrofuran-2,3-dione, aimed at researchers and professionals in drug development and materials science.
Chemical Structure and Physicochemical Properties
The defining feature of 4-Phenyldihydrofuran-2,3-dione is its highly functionalized heterocyclic core. The vicinal dicarbonyl system within the lactone ring creates highly electrophilic centers, making the molecule susceptible to a variety of nucleophilic attacks and ring-opening reactions.
Caption: Chemical structure of 4-Phenyldihydrofuran-2,3-dione.
Table 1: Physicochemical Properties of 4-Phenyldihydrofuran-2,3-dione
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₀H₈O₃ | Calculated |
| Molecular Weight | 176.17 g/mol | Calculated |
| Appearance | Likely a crystalline solid | Inferred from similar compounds |
| CAS Number | Not explicitly assigned | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane, THF, and Ethyl Acetate. | Inferred from structural analogues |
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
|---|---|---|---|
| ¹H NMR | Phenyl Protons | δ 7.2-7.5 ppm (m, 5H) | Standard aromatic region for a monosubstituted benzene ring.[2] |
| Methine Proton (C4-H) | δ 4.5-5.0 ppm (t, 1H) | Proton alpha to both a phenyl group and a carbonyl group, coupled to the adjacent CH₂ group. | |
| Methylene Protons (C5-H₂) | δ 3.0-3.5 ppm (d, 2H) | Protons adjacent to the methine proton and part of the dihydrofuran ring. | |
| ¹³C NMR | Lactone Carbonyl (C2) | δ 165-175 ppm | Typical range for an ester/lactone carbonyl carbon.[3] |
| Ketone Carbonyl (C3) | δ 190-200 ppm | Typical range for a ketone carbonyl carbon.[3] | |
| Phenyl Carbons | δ 125-140 ppm | Standard aromatic carbon region. | |
| Methine Carbon (C4) | δ 50-60 ppm | Aliphatic carbon attached to the phenyl group. | |
| Methylene Carbon (C5) | δ 40-50 ppm | Aliphatic carbon in the dihydrofuran ring. | |
| IR Spectroscopy | Lactone C=O Stretch | ~1780-1800 cm⁻¹ | Higher frequency due to ring strain in the five-membered lactone.[4] |
| Ketone C=O Stretch | ~1720-1740 cm⁻¹ | Standard ketone carbonyl stretching frequency.[4] | |
| C-O Stretch | ~1100-1250 cm⁻¹ | Characteristic for the ester/lactone C-O bond. | |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Phenyl ring vibrations. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 176.0473 | Corresponding to the exact mass of C₁₀H₈O₃. |
Synthesis and Reactivity
Synthesis
Dihydrofuran-2,3-dione derivatives are commonly synthesized through the condensation of a β-ketoester with oxalyl chloride.[5] For the synthesis of the title compound, ethyl benzoylacetate would serve as a logical precursor. The reaction proceeds via an initial acylation of the enol form of the β-ketoester, followed by an intramolecular cyclization to form the dione ring system.
Caption: General workflow for the synthesis of 4-Phenyldihydrofuran-2,3-dione.
Experimental Protocol: Synthesis of 4-Phenyldihydrofuran-2,3-dione
This protocol is a representative procedure based on established methods for analogous compounds.[5]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl benzoylacetate (1 equivalent) dissolved in dry benzene or toluene.
-
Reaction: Add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure 4-Phenyldihydrofuran-2,3-dione.
Reactivity
4,5-Disubstituted-2,3-furandiones are highly valuable synthons due to their dual reactivity profile.[6][7]
-
Nucleophilic Attack: The C2 (lactone) and C3 (ketone) carbonyl carbons are highly electrophilic. They readily react with a wide range of nucleophiles. Binucleophiles, such as o-phenylenediamine or hydrazones, can lead to ring-opening followed by recyclization to form new, more complex heterocyclic systems like quinoxalines and pyrazoles.[6][8] This reactivity makes them excellent starting materials for generating compound libraries for drug discovery.
-
Thermolysis and Acylketene Formation: Upon heating, dihydrofuran-2,3-diones can undergo thermolysis to eliminate carbon monoxide, generating highly reactive acylketene intermediates in situ.[6] These intermediates can be trapped by various dienophiles or nucleophiles in cycloaddition or addition reactions, providing a pathway to diverse molecular architectures such as 4-pyrones and dioxines.[6]
Applications in Research and Development
The furanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1]
-
Medicinal Chemistry and Drug Development: Derivatives of the dihydrofuran-2-one core have demonstrated significant pharmacological activities, including analgesic, anti-inflammatory, antibacterial, and cytotoxic effects.[1][9][10] For instance, certain 3-substituted dihydrofuran-2-one derivatives have shown potent analgesic activity in rodent models, in some cases exceeding that of reference drugs like morphine.[1][9] 4-Phenyldihydrofuran-2,3-dione serves as a key precursor for synthesizing novel analogues of these bioactive compounds. Its reaction with various amines, hydrazines, and other nucleophiles allows for the systematic exploration of the chemical space around this scaffold to optimize therapeutic properties.
-
Organic Synthesis: The predictable and versatile reactivity of 4-Phenyldihydrofuran-2,3-dione makes it an attractive building block for the synthesis of complex heterocyclic systems.[6] Its ability to generate pyrazole, pyrimidine, and quinoxaline derivatives upon reaction with appropriate nucleophiles is well-documented for related structures.[6][8]
-
Materials Science: While less explored, furan-based diones are recognized as potential bio-based monomers for the synthesis of renewable polymers. The functionalities present in 4-Phenyldihydrofuran-2,3-dione could be exploited to create polyesters or other polymers with unique thermal and mechanical properties.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Phenyldihydrofuran-2,3-dione. Therefore, handling precautions must be based on data from structurally related compounds such as furan, dihydrofuran, and various diones.[11][12][13][14]
-
General Hazards: Furan derivatives can be flammable, harmful if swallowed or inhaled, and may cause serious eye and skin irritation.[11][14] Some furan compounds are suspected of causing cancer or genetic defects.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Handling: Avoid all personal contact, including the inhalation of dust or vapors.[11] Prevent the formation of dust if it is a solid. Use non-sparking tools and ground all equipment to prevent static discharge, as flammable vapors may be present.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Like other cyclic ethers, dihydrofurans may have the potential to form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon opening and tested for peroxides periodically.
Conclusion
4-Phenyldihydrofuran-2,3-dione is a highly reactive and versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and synthetic organic chemistry. Its dual carbonyl functionality allows for a rich spectrum of chemical transformations, enabling the construction of diverse and complex molecular architectures. While further research is needed to fully characterize its properties and explore its applications, the established chemistry of the dihydrofuran-2,3-dione scaffold strongly suggests that this compound is a valuable tool for developing novel therapeutics and advanced materials.
References
- Żyłczyńska, A., et al. (1982). Synthesis and pharmacological activity of some 2,3-dihydrofuran-2,3-dione derivatives. Polish Journal of Pharmacology and Pharmacy, 34(5-6), 391-8.
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Sener, A., Genc, H., Tozlu, İ., & Kasimogullari, R. (2004). Studies on the Reactions of 4-Ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with Some NH Nucleophiles. Turkish Journal of Chemistry, 28(1), 81-88. Available at: [Link]
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The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. (2014). ResearchGate. Available at: [Link]
- Mars Fishcare North America, Inc. (2019, January 8). Safety Data Sheet: API Furan-2.
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Obniska, J., et al. (2009). Analgesic activity of 3-mono-substituted derivatives of dihydrofuran-2-one in experimental rodent models of pain. Pharmacological Reports, 61(5), 845-53. Available at: [Link]
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Gundeboina, R., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. Available at: [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione.
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Al-Warhi, T., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
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Request PDF on ResearchGate. (2025, August 10). Studies on the reactions of 4-ethoxycarbonyl-5-phenyl-2,3-dihydro-2,3-furandione with some NH nucleophiles. Available at: [Link]
- Fisher Scientific. (2014, September 19).
- Synerzine. (2019, May 9). Safety Data Sheet: 3(2H)
- Sigma-Aldrich. (2026, February 12).
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Reich, H. J. (2020, February 14). Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Available at: [Link]
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